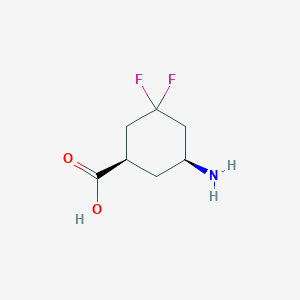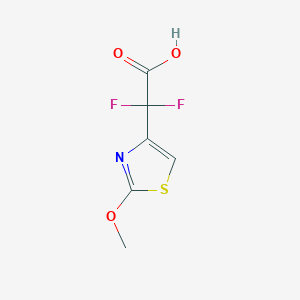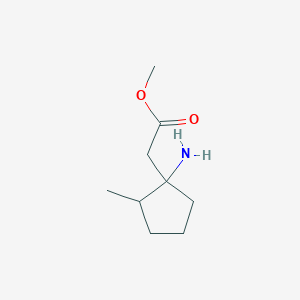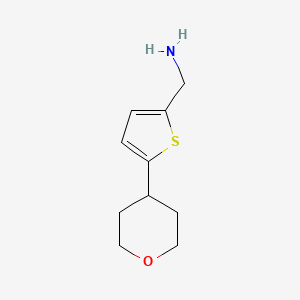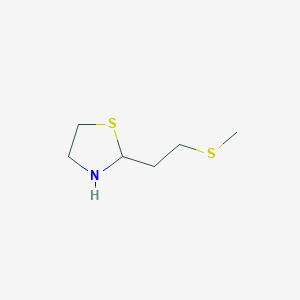
2-(2-(Methylthio)ethyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Methylthio)ethyl)thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethyl)thiazolidine typically involves the reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethene in a solvent mixture of water and ethanol. The reaction proceeds efficiently under mild conditions, yielding the desired thiazolidine derivative .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve these goals .
化学反応の分析
Types of Reactions
2-(2-(Methylthio)ethyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidine derivatives .
科学的研究の応用
2-(2-(Methylthio)ethyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
作用機序
The mechanism of action of 2-(2-(Methylthio)ethyl)thiazolidine involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation .
類似化合物との比較
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidin-4-one: A derivative of thiazolidine with a carbonyl group at the fourth position.
Thiazolidine-2,4-dione: A compound with two carbonyl groups at the second and fourth positions.
Uniqueness
2-(2-(Methylthio)ethyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthioethyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C6H13NS2 |
|---|---|
分子量 |
163.3 g/mol |
IUPAC名 |
2-(2-methylsulfanylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS2/c1-8-4-2-6-7-3-5-9-6/h6-7H,2-5H2,1H3 |
InChIキー |
CVVYIKYHCHNPTH-UHFFFAOYSA-N |
正規SMILES |
CSCCC1NCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)


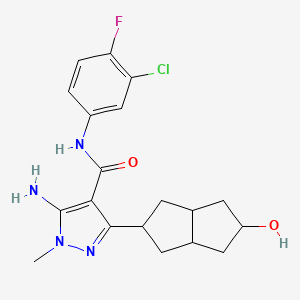
![(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13338491.png)
![7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13338498.png)
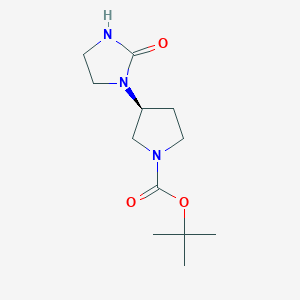
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
